Phenyl pyrimidine-2-carboxylate
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Overview
Description
Phenyl pyrimidine-2-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl pyrimidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of phenyl acetic acid with urea and formic acid under reflux conditions to form the pyrimidine ring. The reaction is typically carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Phenyl pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of phenyl pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Phenyl pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:
Phenyl pyrimidine-4-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to different reactivity and biological activity.
Phenyl pyrimidine-5-carboxylate: Another isomer with distinct chemical and biological properties.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole ring, resulting in enhanced biological activities such as neuroprotection and anti-inflammatory effects.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other pyrimidine derivatives .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
phenyl pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H |
InChI Key |
NXPVDZHEBRIIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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